CKD 602 -

CKD 602

Catalog Number: EVT-1533968
CAS Number:
Molecular Formula: C25H27N3O4.HCl
Molecular Weight: 531.49
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Topoisomerase I inhibitor. Forms stable DNA-topoisomerase complexes during DNA replication and induces cell cycle arrest in the G2/M phase. Inhibits growth of a range of cancer cell lines in vitro, as well as of ovarian and leukemia tumors in vivo.
Source and Classification

CKD 602 is classified within the family of camptothecin derivatives. It was synthesized to improve water solubility and bioavailability compared to its predecessors. The compound has been evaluated in various preclinical studies for its anticancer activity against multiple tumor types, particularly gliomas and other solid tumors.

Synthesis Analysis

The synthesis of CKD 602 involves several key steps that enhance its pharmacological properties. The compound is typically synthesized through a series of chemical reactions that modify the structure of camptothecin to improve its solubility and potency.

Methods:

  1. Starting Material: The synthesis begins with camptothecin as the base compound.
  2. Chemical Modifications: Various chemical modifications, including esterification and oxidation reactions, are employed to derive CKD 602 from camptothecin.
  3. Purification: The final product is purified using techniques such as column chromatography to isolate the desired compound with high yield and purity.

Technical Details:

  • Reaction conditions often include the use of catalysts, solvents, and specific temperatures to optimize yield.
  • Characterization techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are utilized to confirm the structure of CKD 602.
Molecular Structure Analysis

The molecular structure of CKD 602 is pivotal to its function as an anticancer agent.

Structure:

  • CKD 602 retains the core structure of camptothecin but includes modifications that enhance its interaction with biological targets.
  • The lactone ring present in the structure is crucial for its activity as it stabilizes the compound and facilitates binding to topoisomerase I.

Data:

  • Molecular weight: Approximately 348 g/mol.
  • Chemical formula: C₂₁H₂₄N₂O₃.
Chemical Reactions Analysis

CKD 602 undergoes various chemical reactions that are essential for its mechanism of action in cancer treatment.

Reactions:

  1. Topoisomerase I Inhibition: CKD 602 binds to the active site of topoisomerase I, preventing DNA relaxation during replication.
  2. Apoptosis Induction: The inhibition of topoisomerase I leads to DNA damage, triggering apoptotic pathways in cancer cells.

Technical Details:

  • In vitro studies have demonstrated that CKD 602 exhibits significant cytotoxicity against cancer cell lines, with IC50 values indicating effective concentrations for inducing cell death.
Mechanism of Action

The mechanism by which CKD 602 exerts its anticancer effects is primarily through the inhibition of topoisomerase I.

Process:

  1. Binding: CKD 602 binds to the topoisomerase I-DNA complex.
  2. Stabilization of Cleavage Complex: This binding stabilizes the cleavable complex, preventing DNA re-ligation.
  3. DNA Damage: The accumulation of DNA breaks leads to cell cycle arrest and apoptosis in malignant cells.

Data:

  • Studies have reported that CKD 602 shows enhanced potency compared to traditional camptothecin derivatives, particularly in glioma models.
Physical and Chemical Properties Analysis

Understanding the physical and chemical properties of CKD 602 is essential for its application in therapeutic settings.

Physical Properties:

  • Appearance: Typically presented as a crystalline solid.
  • Solubility: Enhanced solubility in aqueous environments compared to traditional camptothecin.

Chemical Properties:

  • Stability: The lactone form is stable under physiological conditions but can hydrolyze under alkaline conditions.
  • pH Sensitivity: Exhibits different solubility profiles at varying pH levels, which can influence its bioavailability.

Relevant Data or Analyses:

  • Melting point: Approximately 68–70 °C.
  • Spectroscopic data (NMR, IR) confirm structural integrity post-synthesis.
Applications

CKD 602 has significant potential in scientific research and clinical applications:

  1. Anticancer Therapy: Primarily investigated for treating various cancers due to its ability to induce apoptosis and inhibit tumor growth.
  2. Preclinical Studies: Extensive evaluations have been conducted on human tumor xenograft models, demonstrating promising antitumor activity.
  3. Drug Formulations: Development of novel drug delivery systems, such as liposomal formulations, enhances therapeutic efficacy while minimizing systemic toxicity.
Introduction to CKD-602

Chemical Structure and Synthesis of CKD-602

The chemical structure comprises a quinoline-indolizine core fused to a δ-lactone ring (Fig 1A). Key modifications include:

  • A 7-ethyl group replacing camptothecin’s hydrogen, enhancing lipophilicity.
  • A 2-(isopropylamino)ethyl side chain at C7, improving water solubility [5] [9].

Synthesis Routes:1. Semisynthesis (Primary Route):- Step 1: Hydroxymethylation of natural camptothecin (I) via radical reaction using H₂O₂/FeSO₄ yields 7-hydroxymethylcamptothecin (II).- Step 2: Dehydration of II in acetic acid generates 7-formylcamptothecin (III).- Step 3: Mannich reaction with isopropylamine hydrochloride in dimethyl sulfoxide (DMSO) introduces the 2-(isopropylamino)ethyl side chain, forming CKD-602 [9].

  • Total Synthesis (Alternative):
  • Asymmetric dihydroxylation of a pyrano-indolizine intermediate (VIII) using Sharpless catalyst ((DHQD)₂PHAL/OsO₄) establishes the S-stereochemistry.
  • Friedländer condensation with a functionalized o-aminobenzaldehyde derivative completes the quinoline ring [9].

Table 1: Key Physicochemical Properties of CKD-602

PropertyValue
Molecular FormulaC₂₅H₂₇N₃O₄·HCl (C₂₅H₂₈ClN₃O₄)
CAS Number213819-48-8
Purity≥98% (HPLC)
SolubilitySoluble in DMSO (48.5 mg/mL)
Storage-20°C, desiccated

Pharmacological Classification: Camptothecin Analogues and Topoisomerase I Inhibitors

CKD-602 belongs to the camptothecin analogue class, distinguished by its mechanism as a topoisomerase I (Topo I) inhibitor. Topo I relieves DNA torsional strain during replication by generating transient single-strand breaks. CKD-602 binds the Topo I-DNA complex, preventing DNA religation. This stabilization causes replication forks to collide with the complex, triggering double-strand breaks and apoptosis [1] [8].

Key Pharmacodynamic Features:

  • Cell Cycle Arrest: Induces G2/M phase arrest, documented in oral squamous carcinoma (OSCC) cell lines (IC₅₀: 30–150 ng/mL) [1] [5].
  • Apoptosis Activation: Upregulates pro-apoptotic proteins (BAX, cleaved PARP) and phosphorylates p53 in cervical cancer models [5].
  • Broad Antitumor Activity: Demonstrates efficacy against ovarian, leukemia, lung, and glioma cell lines (IC₅₀: 9.07–84.66 nM in gliomas) [2] [8].

Table 2: CKD-602 Among Camptothecin Analogues

CompoundKey Structural FeaturesTopo I Inhibition
CamptothecinUnmodified pentacyclic coreBaseline activity
Topotecan10-hydroxy, N,N-dimethylaminomethylModerate
IrinotecanDipiperidinoethoxy carbonyl at C10Prodrug (activated to SN-38)
CKD-6027-(2-isopropylaminoethyl) groupHigh potency

Historical Development and Rationale for Liposomal Formulation

Limitations of Non-Liposomal CKD-602:Early clinical studies revealed challenges:

  • Rapid Hydrolysis: Conversion to inactive carboxylate form in plasma [2].
  • Short Half-Life: Brief exposure duration insufficient for sustained Topo I inhibition [7].
  • Variable Pharmacokinetics: High interpatient variability in clearance [7].

Rationale for Pegylated Liposomes:To overcome these issues, CKD-602 was encapsulated in STEALTH® liposomes (S-CKD602), characterized by:

  • Lipid Composition: DSPC/cholesterol/mPEG₋₋DSPE (95:5 molar ratio) forming 100-nm particles [2] [10].
  • Enhanced Pharmacokinetics:
  • Extended Circulation: PEGylation reduces reticuloendothelial system (RES) clearance, increasing plasma half-life.
  • Tumor Targeting: Exploits Enhanced Permeability and Retention (EPR) effect for passive tumor accumulation [2] [10].
  • Lactone Stabilization: Acidic liposomal core preserves active lactone form [7].

Preclinical/Clinical Validation:

  • Increased Exposure: S-CKD602 showed 25-fold higher plasma AUC than non-liposomal CKD-602 in mice [2].
  • Phase I Efficacy: Partial responses in refractory ovarian cancer patients at 1.7–2.1 mg/m² every 3 weeks [2] [6].
  • Reduced Variability: Liposomal encapsulation mitigated age- and body-composition-related PK variability, though prior PEGylated liposomal doxorubicin (PLD) therapy increased exposure by 2.2-fold due to RES saturation [7].

Table 3: S-CKD602 Liposome Characteristics

ParameterValue/Impact
Mean Particle Size~100 nm
Encapsulation Rate>85%
Plasma Stability>82% drug remains encapsulated
Tumor Exposure3× longer vs. non-liposomal CKD-602
MTD (Phase I)2.1 mg/m² (IV, q3 weeks)

Properties

Product Name

CKD 602

Molecular Formula

C25H27N3O4.HCl

Molecular Weight

531.49

Synonyms

Alternative Names: Belotecan, Camtobell®

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.